![molecular formula C8H7ClN2O B1457358 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile CAS No. 1261812-28-5](/img/structure/B1457358.png)
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
Overview
Description
“2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1261812-28-5 . It has a molecular weight of 182.61 . The compound is typically stored at 4°C and is in powder form .
Synthesis Analysis
While specific synthesis methods for “2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile” were not found, acetonitrile, a related compound, is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis
The IUPAC name for this compound is (6-chloro-3-methoxy-2-pyridinyl)acetonitrile . The InChI code for this compound is 1S/C8H7ClN2O/c1-12-7-2-3-8(9)11-6(7)4-5-10/h2-3H,4H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile” were not found, acetonitrile, a related compound, has been used as a building block in various fields of organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .Physical And Chemical Properties Analysis
“2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile” is a powder that is stored at 4°C . It has a molecular weight of 182.61 .Scientific Research Applications
Synthesis and Reactivity
The Synthesis and Microbiological Activity of Derivatives 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives were synthesized, and some showed notable bacteriostatic or tuberculostatic activity, indicating potential biomedical applications (Miszke et al., 2008).
Charge Transfer Complex Formation The interaction between 5-amino-2-methoxypyridine and chloranilic acid formed a charge transfer complex, demonstrating potential for chemical sensing or molecular recognition applications (Alghanmi & Habeeb, 2015).
Solubility and Thermodynamic Analysis A comprehensive study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various solvents at different temperatures was conducted, providing essential data for formulation and process development in the pharmaceutical industry (Yao, Xia, & Li, 2017).
Structural and Spectroscopic Analysis
X-ray and Spectroscopic Analysis 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile underwent comprehensive structural analysis using X-ray, IR, NMR, and UV–vis absorption and fluorescence spectroscopy, offering valuable insights for material science and chemistry (Jukić et al., 2010).
N-Heterocyclic Carbene Gold(I) Complexes The behavior of N-heterocyclic carbene gold(I) complexes in aqueous media was studied, providing a deeper understanding of their reactivity for potential applications in medicinal chemistry and catalysis (Goetzfried et al., 2020).
Biological Activity and Drug Development
Cytotoxic Activity Assessment 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized and screened for in vitro cytotoxicity against various cancer cell lines, showcasing potential in anticancer drug development (Al‐Refai et al., 2019).
Synthesis of Novel Potential Radioligand 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine was synthesized, a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors, highlighting its use in neurology and medical imaging (Zhang & Horti, 2004).
Synthesis of Phenothiazine Derivatives Phenothiazine reacted with 2-chloroacetonitrile, leading to a series of compounds with high activity against the breast cancer cell line MCF7, underlining the compound's potential in oncology (Ahmed et al., 2018).
properties
IUPAC Name |
2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-2-3-8(9)11-6(7)4-5-10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFOQPAIRSGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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